molecular formula C17H15N3O B7457693 N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide

Cat. No. B7457693
M. Wt: 277.32 g/mol
InChI Key: QKCLSXAPGBZEKZ-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide, also known as PEQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. PEQ is a quinoline-based compound that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also limitations to its use. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. Another area of interest is the investigation of the mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Finally, the investigation of the potential side effects of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide is also an important area of future research.

Synthesis Methods

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4-pyridylethylamine in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4-pyridylethylamine in the presence of a reducing agent. Both methods result in the formation of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide as a white solid.

properties

IUPAC Name

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12(13-8-10-18-11-9-13)19-17(21)16-7-6-14-4-2-3-5-15(14)20-16/h2-12H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCLSXAPGBZEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide

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